(7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxoquinazolin-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide

Catalog No.
S521775
CAS No.
1643368-58-4
M.F
C32H30F2N4O4
M. Wt
572.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxoqui...

CAS Number

1643368-58-4

Product Name

(7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxoquinazolin-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide

IUPAC Name

(7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxoquinazolin-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide

Molecular Formula

C32H30F2N4O4

Molecular Weight

572.6 g/mol

InChI

InChI=1S/C32H30F2N4O4/c1-15-17(7-6-10-24(15)38-30(40)19-8-5-9-21(33)28(19)37(4)31(38)41)25-22(34)14-20(29(35)39)27-26(25)18-12-11-16(32(2,3)42)13-23(18)36-27/h5-10,14,16,36,42H,11-13H2,1-4H3,(H2,35,39)/t16-/m0/s1

InChI Key

ZRYMMWAJAFUANM-INIZCTEOSA-N

SMILES

CC1=C(C=CC=C1N2C(=O)C3=C(C(=CC=C3)F)N(C2=O)C)C4=C(C=C(C5=C4C6=C(N5)CC(CC6)C(C)(C)O)C(=O)N)F

Solubility

Soluble in DMSO

Synonyms

BMS-986142; BMS 986142; BMS986142.

Canonical SMILES

CC1=C(C=CC=C1N2C(=O)C3=C(C(=CC=C3)F)N(C2=O)C)C4=C(C=C(C5=C4C6=C(N5)CC(CC6)C(C)(C)O)C(=O)N)F

Isomeric SMILES

CC1=C(C=CC=C1N2C(=O)C3=C(C(=CC=C3)F)N(C2=O)C)C4=C(C=C(C5=C4C6=C(N5)C[C@H](CC6)C(C)(C)O)C(=O)N)F

Description

The exact mass of the compound Bms-986142 is 572.2235 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Rheumatoid Arthritis Treatment

Specific Scientific Field: This application falls under the field of Rheumatology.

Summary of the Application: BMS-986142 is a reversible Bruton’s tyrosine kinase (BTK) inhibitor that has been evaluated for the treatment of rheumatoid arthritis . The drug is orally administered and was compared with a placebo in patients with moderate-to-severe rheumatoid arthritis who had an inadequate response to methotrexate .

Methods of Application or Experimental Procedures: In a phase 2, randomised, double-blind, dose-ranging, placebo-controlled, adaptive design study, patients were randomly assigned to oral BMS-986142 (100 mg, 200 mg, or 350 mg) or placebo once daily for 12 weeks . The study was conducted across 14 countries and 79 clinical sites .

Results or Outcomes: Six patients experienced serious adverse events .

Enhancement of Efficacy of Standard-of-Care Agents

Specific Scientific Field: This application falls under the field of Pharmacology.

Summary of the Application: BMS-986142 has been investigated in experimental models of rheumatoid arthritis for its potential to enhance the efficacy of agents representing the clinical standard-of-care .

Methods of Application or Experimental Procedures: The drug was tested in murine models of rheumatoid arthritis, including collagen-induced arthritis (CIA) and collagen antibody-induced arthritis (CAIA) . A suboptimal dose of BMS-986142 was combined with other agents representing the current standard of care for RA .

Results or Outcomes: BMS-986142 demonstrated robust efficacy in the murine models of rheumatoid arthritis . Improved efficacy was observed when a suboptimal dose of BMS-986142 was combined with other agents representing the current standard of care for RA .

The compound (7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxoquinazolin-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide is a complex organic molecule characterized by multiple functional groups and a unique structural framework. This compound features a carbazole core, which is known for its applications in pharmaceuticals and organic electronics, and is substituted with various fluorinated and hydroxyl groups that may enhance its biological activity and solubility.

The presence of the fluoro substituents is significant as fluorine atoms can alter the electronic properties of the molecule, potentially influencing its interaction with biological targets. The dioxoquinazoline moiety suggests potential applications in medicinal chemistry, particularly in developing compounds with anticancer or antimicrobial properties due to the known activities of quinazoline derivatives.

BMS-986142 acts as a competitive inhibitor of BTK. It binds to the ATP-binding pocket of BTK, thereby preventing the enzyme from transferring phosphate groups and halting downstream B-cell signaling pathways [, ]. This inhibition disrupts B-cell activation and function, making BMS-986142 a promising candidate for treatment of B-cell malignancies and autoimmune diseases where B-cell activity is excessive.

Involving this compound can primarily be categorized into:

  • Substitution Reactions: The fluoro groups can undergo nucleophilic substitution, allowing for modifications that may enhance biological activity.
  • Hydrolysis Reactions: The carboxamide group can participate in hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
  • Redox Reactions: The dioxoquinazoline structure may engage in oxidation-reduction reactions, which are essential in biological systems for metabolic processes.

These reactions can be mediated by enzymes in biological systems, highlighting the importance of enzyme catalysis in facilitating these transformations

The biological activity of this compound is likely influenced by its structural components. Compounds with similar frameworks have demonstrated various pharmacological effects, including:

  • Anticancer Activity: Many carbazole derivatives exhibit cytotoxic effects against cancer cell lines.
  • Antimicrobial Properties: The quinazoline structure is often associated with antimicrobial activity.
  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, similar to other known inhibitors derived from carbazole or quinazoline scaffolds .

In silico predictions using tools like the PASS (Prediction of Activity Spectra for Substances) program can provide insights into potential biological activities based on structural similarities to known compounds .

Synthesis of this compound may involve several steps:

  • Formation of the Carbazole Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Fluorine Atoms: Fluorination can be performed using reagents like Selectfluor or via electrophilic fluorination techniques.
  • Dioxoquinazoline Synthesis: This may involve condensation reactions between anthranilic acid derivatives and appropriate carbonyl compounds.
  • Final Assembly: Coupling reactions can be used to attach the various substituents to the carbazole scaffold, often utilizing coupling reagents such as EDC or DCC.

Each step requires careful optimization to ensure high yields and purity of the final product .

This compound holds potential applications in several fields:

  • Pharmaceutical Development: Due to its structural characteristics, it could serve as a lead compound for developing new drugs targeting cancer or infectious diseases.
  • Material Science: The unique electronic properties of carbazole derivatives make them suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices.
  • Biochemical Research: It could be utilized as a probe in studies investigating enzyme mechanisms or cellular pathways due to its ability to interact with specific biological targets .

Interaction studies are crucial for understanding how this compound affects biological systems. Techniques such as:

  • Molecular Docking: To predict binding affinities and modes with target proteins.
  • Cell Viability Assays: To assess cytotoxicity against various cell lines.
  • Enzyme Kinetics Studies: To evaluate inhibition effects on specific enzymes.

These methodologies help elucidate the mechanism of action and therapeutic potential of the compound .

Several compounds share structural similarities with (7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxoquinazolin-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide:

Compound NameStructural FeaturesBiological Activity
CarbamazepineCarbamazepine coreAnticonvulsant
Quinazoline DerivativesQuinazoline moietyAnticancer
Fluorinated CarbamatesFluorinated substituentsInsecticidal

Uniqueness

This compound's uniqueness lies in its combination of a highly substituted carbazole framework with specific fluorinated and hydroxyl groups that may enhance its solubility and bioactivity compared to simpler analogs. Its complex structure suggests a multifaceted approach to targeting biological pathways that could lead to novel therapeutic strategies .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

572.22351178 g/mol

Monoisotopic Mass

572.22351178 g/mol

Heavy Atom Count

42

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

PJX9GH268R

Wikipedia

(7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxoquinazolin-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide

Dates

Modify: 2023-08-15
1: Watterson SH, De Lucca GV, Shi Q, Langevine CM, Liu Q, Batt DG, Beaudoin Bertrand M, Gong H, Dai J, Yip S, Li P, Sun D, Wu DR, Wang C, Zhang Y, Traeger SC, Pattoli MA, Skala S, Cheng L, Obermeier MT, Vickery R, Discenza LN, D'Arienzo CJ, Zhang Y, Heimrich E, Gillooly KM, Taylor TL, Pulicicchio C, McIntyre KW, Galella MA, Tebben AJ, Muckelbauer JK, Chang C, Rampulla R, Mathur A, Salter-Cid L, Barrish JC, Carter PH, Fura A, Burke JR, Tino JA. Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl )-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. J Med Chem. 2016 Oct 13;59(19):9173-9200. PubMed PMID: 27583770.

Explore Compound Types